2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole
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Overview
Description
Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous liquid . Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .
Synthesis Analysis
Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Physical and Chemical Properties Analysis
Benzothiazole has a molar mass of 135.1863 g/mol, a density of 1.238 g/mL, a melting point of 2 °C, and a boiling point of 227 to 228 °C .Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis Techniques: Unsaturated α-benzothiazole acyloxyamides have been synthesized via the Passerini three-component reaction, indicating the utility of benzothiazole derivatives in complex organic syntheses (Sheikholeslami-Farahani & Shahvelayati, 2013).
- Material Science: 1,4-Bis(benzothiazol-2-yl)benzene was utilized to produce a nonpolymeric, acetate-bridged, multiply cyclopalladated compound, showcasing the potential of benzothiazoles in the development of new materials with unique structures (O. and Steel, 1998).
Pharmaceutical and Biological Applications
- Anticancer Properties: Novel 2-(4-aminophenyl)benzothiazoles have shown potent antitumor properties, with specific derivatives undergoing evaluation for their efficacy against various cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives (Bradshaw et al., 2002).
- Antimicrobial Activity: Some new 2-substituted benzothiazole derivatives were synthesized and demonstrated significant antimicrobial activity, suggesting the role of benzothiazoles in developing new antimicrobial agents (Rajeeva, Srinivasulu, & Shantakumar, 2009).
- Chemical Properties and Mechanisms: Studies have elucidated the mechanisms of action for antitumor benzothiazoles, including DNA adduct formation in sensitive tumor cells, providing insights into the molecular basis of their anticancer effects (Leong et al., 2003).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to have a wide range of biological activities and medicinal applications . They have been reported to display antibacterial activity by inhibiting various enzymes .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target enzymes . This interaction and the resulting changes contribute to their biological activities.
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways due to their inhibitory effects on different enzymes . The downstream effects of these pathways contribute to the overall biological activity of these compounds.
Result of Action
The inhibitory effects of benzothiazole derivatives on various enzymes lead to their biological activities .
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)butyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S2/c1-3-9-15-13(7-1)19-17(21-15)11-5-6-12-18-20-14-8-2-4-10-16(14)22-18/h1-4,7-10H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVXQQHJLCNVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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